An In-Depth Technical Guide to 3,3'-Bibenzo[b]thiophene: Structure, Properties, and Applications
An In-Depth Technical Guide to 3,3'-Bibenzo[b]thiophene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Bibenzo[b]thiophene is a sulfur-containing heterocyclic aromatic compound that has garnered significant interest within the scientific community. Its unique chemical structure, characterized by two benzo[b]thiophene units linked at the C3 position, imparts distinct electronic and photophysical properties. This technical guide provides a comprehensive overview of 3,3'-bibenzo[b]thiophene, encompassing its core chemical and physical characteristics, established and emerging synthetic methodologies, and its current and potential applications in the fields of organic electronics and medicinal chemistry. The content herein is designed to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this versatile molecular scaffold.
Core Molecular Identity
Chemical Structure and Nomenclature
3,3'-Bibenzo[b]thiophene consists of two benzo[b]thiophene moieties connected by a single bond between their respective C3 positions. The benzo[b]thiophene unit itself is a bicyclic aromatic system where a benzene ring is fused to a thiophene ring.
Systematic Name: 3,3'-Bi[benzo[b]thiophene][1]
Common Synonyms: 3,3'-Bibenzo[b]thiophene, 3-(1-Benzothiophen-3-yl)-1-benzothiophene[1]
Diagram of the core chemical structure of 3,3'-Bibenzo[b]thiophene.
Caption: Chemical structure of 3,3'-Bibenzo[b]thiophene.
Fundamental Properties
A comprehensive understanding of the fundamental physicochemical properties of 3,3'-bibenzo[b]thiophene is crucial for its application in various scientific domains. These properties dictate its solubility, thermal stability, and interaction with other molecules.
| Property | Value | Source |
| CAS Number | 40306-93-2 | [1] |
| Molecular Formula | C₁₆H₁₀S₂ | [1] |
| Molecular Weight | 266.4 g/mol | [1] |
Synthesis and Reactivity
The synthesis of 3,3'-bibenzo[b]thiophene and its derivatives often involves the strategic formation of the benzo[b]thiophene core, followed by a coupling reaction. A variety of synthetic routes have been developed for benzo[b]thiophenes, many of which can be adapted for the synthesis of the dimeric structure.[2]
Key Synthetic Strategies
The construction of the 3,3'-bibenzo[b]thiophene scaffold can be approached through several methodologies, primarily centered around the formation of the C3-C3' bond.
Diagram of a general synthetic workflow for 3,3'-Bibenzo[b]thiophene.
Caption: Generalized synthetic pathways to 3,3'-Bibenzo[b]thiophene.
One common approach involves the electrophilic cyclization of 2-alkynylthioanisoles to form the benzo[b]thiophene ring system.[3] Subsequent homo-coupling of a 3-functionalized benzo[b]thiophene, such as a 3-halobenzo[b]thiophene, can then yield the desired 3,3'-dimer.
Experimental Protocol: Synthesis of 3-Halobenzo[b]thiophenes (A Precursor)
The following is a representative protocol for the synthesis of 3-halobenzo[b]thiophenes, which are key precursors for the synthesis of 3,3'-bibenzo[b]thiophene. This method utilizes an environmentally benign electrophilic cyclization.[3]
Materials:
-
2-Alkynyl thioanisole
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Sodium halide (e.g., NaCl, NaBr)
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Copper(II) sulfate
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Ethanol
Procedure:
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Dissolve the 2-alkynyl thioanisole in ethanol.
-
Add sodium halide and copper(II) sulfate to the solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
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The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the 3-halobenzo[b]thiophene.
This method is advantageous due to its mild reaction conditions and the use of ethanol as a green solvent.[3]
Spectral Properties
The spectral properties of 3,3'-bibenzo[b]thiophene are fundamental to understanding its electronic structure and photophysical behavior. These properties are critical for its application in optoelectronic devices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible and Fluorescence Spectroscopy
The UV-visible absorption and fluorescence spectra provide insights into the electronic transitions and emissive properties of the molecule. Thiophene-based compounds are known to be fluorescent materials with high photoluminescence. The extended π-conjugation in 3,3'-bibenzo[b]thiophene is expected to result in absorption and emission at longer wavelengths compared to the monomeric benzo[b]thiophene.
Applications
The unique structural and electronic properties of benzo[b]thiophene derivatives make them valuable in various high-technology and pharmaceutical applications.[4]
Organic Electronics
Benzo[b]thiophene-based materials are promising candidates for organic semiconductors due to their rigid, planar structure which facilitates π-π stacking and efficient charge transport.[4] These materials are being explored for use in:
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Organic Field-Effect Transistors (OFETs): The ordered molecular packing of benzo[b]thiophene derivatives in the solid state can lead to high charge carrier mobilities.
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Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of these compounds makes them suitable for use as emissive materials in OLEDs.
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Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes them relevant for use in organic solar cells.
The dimeric structure of 3,3'-bibenzo[b]thiophene, with its extended conjugation, is expected to exhibit enhanced electronic properties compared to the monomer, making it a particularly interesting target for materials science research.
Medicinal Chemistry and Drug Development
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds.[4] Derivatives of benzo[b]thiophene have been shown to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Halogenated benzo[b]thiophenes have demonstrated potent activity against various bacteria and fungi.[3][5]
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Anticancer Activity: Certain benzo[b]thiophene derivatives have been investigated as potential anticancer agents.[6][7]
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Anti-inflammatory Activity: The anti-inflammatory properties of some benzo[b]thiophene derivatives have also been reported.[7]
While the specific biological activity of 3,3'-bibenzo[b]thiophene is not extensively documented in the provided results, its structural similarity to other bioactive benzo[b]thiophenes suggests that it and its derivatives are worthy of investigation in drug discovery programs.
Future Outlook
3,3'-Bibenzo[b]thiophene stands as a molecule of significant potential. While the fundamental building block, benzo[b]thiophene, has been extensively studied and utilized, the properties and applications of its 3,3'-dimer are still an emerging area of research. Future investigations will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. A thorough characterization of its photophysical and electronic properties will be crucial for optimizing its performance in organic electronic devices. Furthermore, a systematic exploration of the biological activities of 3,3'-bibenzo[b]thiophene and its analogues could lead to the discovery of novel therapeutic agents. The continued exploration of this fascinating molecule is poised to yield exciting advancements in both materials science and medicinal chemistry.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.strath.ac.uk [pure.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
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